tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate
Overview
Description
tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate is a heterocyclic compound that features a unique fusion of imidazole and diazepine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bromo-substituted imidazole with a diazepine precursor in the presence of a base. The reaction is often carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Cyclization and Ring-Opening: The imidazole and diazepine rings can participate in cyclization and ring-opening reactions, leading to the formation of different structural analogs.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Cyclization and Ring-Opening: Catalysts such as palladium or copper complexes are often employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-d][1,4]diazepine derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents.
Scientific Research Applications
tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancers.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: Researchers use this compound to probe the mechanisms of biological processes and to develop new biochemical assays.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in drug development.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the compound.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazole ring but are fused with a pyridine ring instead of a diazepine ring.
Imidazo[4,5-b]pyridines: These compounds have a different fusion pattern but exhibit similar pharmacological properties.
Imidazo[1,2-a]diazepines: These compounds are closely related and share the diazepine ring but may have different substituents.
Uniqueness
tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate is unique due to its specific substitution pattern and the presence of both imidazole and diazepine rings. This unique structure imparts distinct pharmacological properties and makes it a valuable compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 3-bromo-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-10-14-8-9(13)16(10)7-6-15/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOJINOXLDKIJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC=C(N2CC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801111923 | |
Record name | 7H-Imidazo[1,2-d][1,4]diazepine-7-carboxylic acid, 3-bromo-5,6,8,9-tetrahydro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801111923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330765-01-9 | |
Record name | 7H-Imidazo[1,2-d][1,4]diazepine-7-carboxylic acid, 3-bromo-5,6,8,9-tetrahydro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330765-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Imidazo[1,2-d][1,4]diazepine-7-carboxylic acid, 3-bromo-5,6,8,9-tetrahydro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801111923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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